molecular formula C16H13NS2 B14351466 2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile CAS No. 91145-94-7

2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile

Cat. No.: B14351466
CAS No.: 91145-94-7
M. Wt: 283.4 g/mol
InChI Key: HEZGCPFYEJNUAO-UHFFFAOYSA-N
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Description

2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with two phenylsulfanyl groups and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the reaction of phenylsulfanyl-substituted alkenes with dichlorocarbene can yield the desired cyclopropane derivative . Another method involves the selective decarboxylation of substituted 2-aroyl-3-aryl-1-cyano-cyclopropane-1-carboxylates .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed arylation reactions has also been explored for the efficient synthesis of substituted cyclopropanes .

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like alkoxides or amines.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile involves its interaction with various molecular targets. The strained cyclopropane ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The phenylsulfanyl groups can undergo oxidation or substitution, while the carbonitrile group can be reduced or serve as a nucleophilic site .

Comparison with Similar Compounds

    Cyclopropane: The simplest cyclopropane derivative, lacking the phenylsulfanyl and carbonitrile groups.

    2,2-Diphenylcyclopropane: Similar structure but with phenyl groups instead of phenylsulfanyl groups.

    Cyclopropane-1-carbonitrile: Lacks the phenylsulfanyl groups.

Properties

CAS No.

91145-94-7

Molecular Formula

C16H13NS2

Molecular Weight

283.4 g/mol

IUPAC Name

2,2-bis(phenylsulfanyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C16H13NS2/c17-12-13-11-16(13,18-14-7-3-1-4-8-14)19-15-9-5-2-6-10-15/h1-10,13H,11H2

InChI Key

HEZGCPFYEJNUAO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(SC2=CC=CC=C2)SC3=CC=CC=C3)C#N

Origin of Product

United States

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